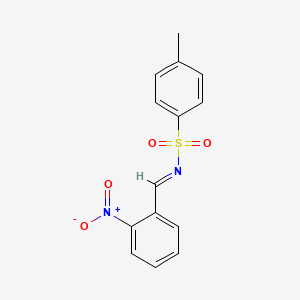
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrobenzylidene group attached to the nitrogen atom of the sulfonamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution, where 4-methylbenzenesulfonamide is dissolved and then 2-nitrobenzaldehyde is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-Methyl-N-(2-aminobenzylidene)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-Carboxy-N-(2-nitrobenzylidene)benzenesulfonamide.
科学的研究の応用
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between sulfonamide derivatives and biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death .
類似化合物との比較
Similar Compounds
- 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
- N-(2-(2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
- 4-(4-Methylbenzylidene)amino)benzenesulfonamide
Uniqueness
4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is unique due to its specific nitrobenzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a promising candidate for further development in medicinal chemistry .
特性
分子式 |
C14H12N2O4S |
|---|---|
分子量 |
304.32 g/mol |
IUPAC名 |
(NE)-4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3/b15-10+ |
InChIキー |
MDBIHEWICHVELQ-XNTDXEJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


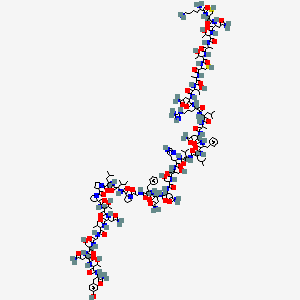

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
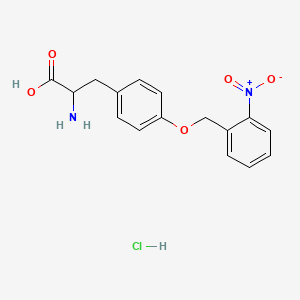
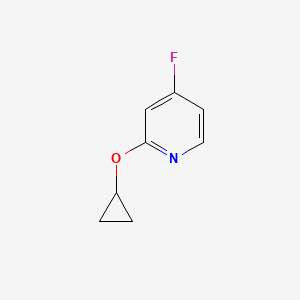
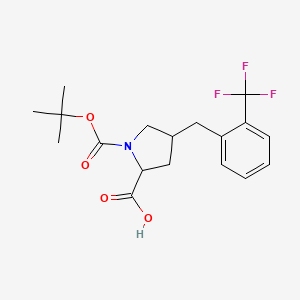
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
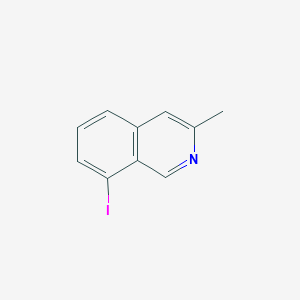

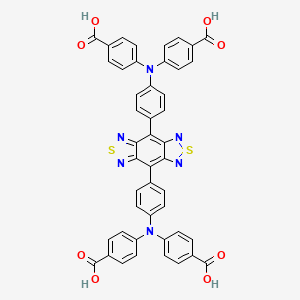
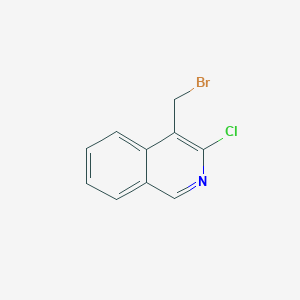
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
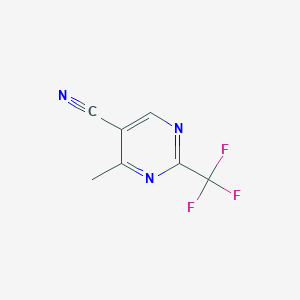
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
